![molecular formula C17H25NO3 B13234777 tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13234777.png)
tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 3-methylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It may also be used in the development of biochemical assays .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness: tert-Butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl N-[5-(3-methylphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13-8-7-9-14(12-13)15(19)10-5-6-11-18-16(20)21-17(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20) |
Clé InChI |
QOXIISJNKQCRGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)CCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13234703.png)
![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
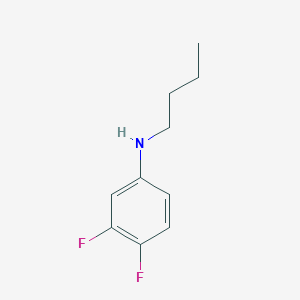
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
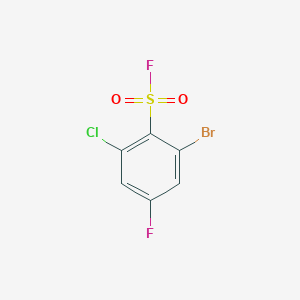
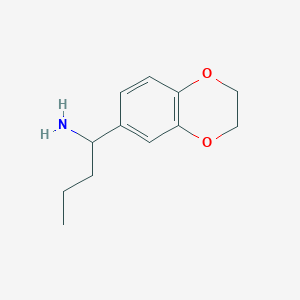
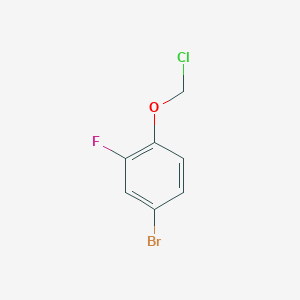
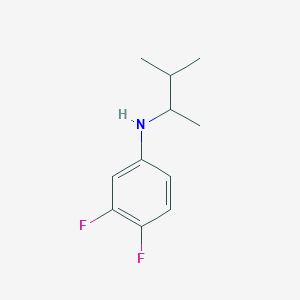

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)
